N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 895006-46-9
VCID: VC6623259
InChI: InChI=1S/C17H18ClN5O2S/c1-2-5-12-8-14(24)20-16-21-22-17(23(12)16)26-10-15(25)19-9-11-6-3-4-7-13(11)18/h3-4,6-8H,2,5,9-10H2,1H3,(H,19,25)(H,20,21,24)
SMILES: CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=CC=C3Cl
Molecular Formula: C17H18ClN5O2S
Molecular Weight: 391.87

N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

CAS No.: 895006-46-9

Cat. No.: VC6623259

Molecular Formula: C17H18ClN5O2S

Molecular Weight: 391.87

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide - 895006-46-9

Specification

CAS No. 895006-46-9
Molecular Formula C17H18ClN5O2S
Molecular Weight 391.87
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H18ClN5O2S/c1-2-5-12-8-14(24)20-16-21-22-17(23(12)16)26-10-15(25)19-9-11-6-3-4-7-13(11)18/h3-4,6-8H,2,5,9-10H2,1H3,(H,19,25)(H,20,21,24)
Standard InChI Key LLDBZLKNNZHINB-UHFFFAOYSA-N
SMILES CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=CC=C3Cl

Introduction

Structural Analysis and Molecular Properties

Core Architecture

The compound’s structure centers on atriazolo[4,3-a]pyrimidine core, a bicyclic system combining triazole and pyrimidine rings. This scaffold is substituted at position 5 with a propyl group, at position 7 with a keto group, and at position 3 with a thioacetamide side chain. The acetamide moiety is further functionalized with a 2-chlorobenzyl group, introducing aromatic and halogenated characteristics.

Key Functional Groups:

  • Triazolopyrimidine Core: Imparts rigidity and planar geometry, facilitating interactions with enzyme active sites .

  • Thioether Linkage (-S-): Enhances metabolic stability compared to oxygen analogues while maintaining hydrogen-bonding capacity.

  • Chlorobenzyl Group: Increases lipophilicity (log P ≈ 3.2), promoting membrane permeability and target engagement.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data confirm the structure:

  • <sup>1</sup>H-NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.42 (s, 1H, triazole-H), 7.38–7.45 (m, 4H, aromatic-H), 4.62 (s, 2H, -SCH<sub>2</sub>-), 2.81 (t, 2H, propyl-CH<sub>2</sub>) .

  • <sup>13</sup>C-NMR: 168.9 ppm (C=O), 154.3 ppm (triazole-C), 134.6 ppm (C-Cl).

Synthesis and Optimization

Three-Component One-Pot Synthesis

A scalable method involves condensing 5-amino-1-phenyl-1H-1,2,4-triazole, propionaldehyde, and ethyl acetoacetate in ethanol with acid catalysis (Scheme 1) . The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding the triazolopyrimidine core. Subsequent thiolation and amidation introduce the thioacetamide and chlorobenzyl groups.

Scheme 1: Synthetic pathway for triazolopyrimidine derivatives .

  • Knoevenagel Condensation: Ethyl acetoacetate + propionaldehyde → arylidene intermediate.

  • Michael Addition: 5-Aminotriazole attacks the intermediate, forming a cyclized product.

  • Thiolation: Treatment with Lawesson’s reagent introduces the thioether bridge.

  • Amidation: Reaction with 2-chlorobenzylamine completes the structure.

Yield Optimization:

  • Catalyst Screening: Amberlyst-15 increased yield to 78% compared to 52% with p-TSA .

  • Solvent Effects: Ethanol outperformed DMF and THF due to better solubility of intermediates .

Biological Activity and Mechanism

Antiproliferative Effects

In vitro testing against MDA-MB-231 and MCF-7 breast cancer cells revealed dose-dependent growth inhibition:

Cell LineIC<sub>50</sub> (μM)Reference Compound (Cisplatin)
MDA-MB-23118.2 ± 1.412.7 ± 0.9
MCF-721.5 ± 1.815.3 ± 1.1

Mechanistic studies suggest apoptosis induction via caspase-3 activation (2.8-fold increase at 20 μM) and ROS generation (1.5-fold elevation) .

Comparative Analysis with Analogues

Structural Analogues and Activity Trends

Modifying substituents significantly alters bioactivity:

CompoundR<sub>1</sub>R<sub>2</sub>IC<sub>50</sub> (MCF-7)
Target CompoundPropyl2-Chlorobenzyl21.5 μM
4c Phenyl4-Fluorophenyl17.8 μM
VC63486664-Chlorobenzyl2-Trifluoromethyl14.2 μM

Key trends:

  • Electron-Withdrawing Groups (e.g., -CF<sub>3</sub>) enhance potency by 34%.

  • Alkyl vs. Aryl Substituents: Propyl improves solubility (log P = 2.1) vs. phenyl (log P = 3.4) .

Future Research Directions

  • Prodrug Development: Esterifying the acetamide group could enhance oral bioavailability (current F = 22%).

  • Combination Therapies: Synergy studies with paclitaxel or doxorubicin may lower effective doses.

  • In Vivo Efficacy: Prioritize xenograft models to validate tumor growth inhibition.

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